molecular formula C31H36N2O4 B12137926 5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12137926
M. Wt: 500.6 g/mol
InChI Key: VKJCIHQUPPYMOV-UHFFFAOYSA-N
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Description

5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core substituted with butoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include substituted phenylboronic acids and hydrazides. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazides with appropriate aldehydes or ketones.

    Cyclization to form the benzoxazine ring: This step involves the reaction of the pyrazole intermediate with phenolic compounds under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3,5-dimethylphenylboronic acid
  • 3-(4-Butoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both butoxy and methoxy groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C31H36N2O4

Molecular Weight

500.6 g/mol

IUPAC Name

5-(4-butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H36N2O4/c1-4-6-18-35-24-15-12-22(13-16-24)26-21-27-25-10-8-9-11-28(25)37-31(33(27)32-26)23-14-17-29(30(20-23)34-3)36-19-7-5-2/h8-17,20,27,31H,4-7,18-19,21H2,1-3H3

InChI Key

VKJCIHQUPPYMOV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OCCCC)OC

Origin of Product

United States

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